molecular formula C16H16FNO2S B2538152 N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-75-4

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2538152
CAS No.: 877650-75-4
M. Wt: 305.37
InChI Key: CAEBCUFSPMSTBK-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety linked to a 3-fluorophenyl ring (Fig. 1). This structure combines a rigid oxane scaffold with aromatic heterocycles (thiophene and fluorophenyl), which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEBCUFSPMSTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxane ring: Starting from a suitable precursor, the oxane ring can be synthesized through cyclization reactions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the fluorophenyl group: The fluorophenyl group can be attached through nucleophilic aromatic substitution or other suitable methods.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce reduced thiophene derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibit promising anticancer properties. The mechanisms of action typically involve:

  • Inhibition of Tumor Growth : The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and growing.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The research highlighted structure-activity relationships (SAR) that could guide modifications to enhance efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against a range of bacterial and fungal pathogens.

  • Mechanisms of Action : Similar compounds have shown potential mechanisms such as disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study Example :
In a comparative study on various oxane derivatives, this compound was noted for its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are critical for understanding its therapeutic potential. Research into its absorption, distribution, metabolism, and excretion (ADME) profiles is ongoing.

Key Findings :

  • Bioavailability : Initial assessments suggest favorable bioavailability characteristics.
  • Metabolic Stability : Investigations into metabolic pathways indicate that modifications could enhance stability and reduce toxicity.

Data Table: Summary of Biological Activities

Activity Type Details
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against bacterial and fungal pathogens
Pharmacological PropertiesFavorable ADME profiles; potential for further optimization

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized through comparisons with related derivatives reported in the literature.

Structural Analogues with Oxane-4-Carboxamide Core

Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) shares the oxane-4-carboxamide backbone but replaces the thiophen-2-yl and 3-fluorophenyl groups with pyrimidine and pyrazinyl substituents. Dencatistat is a CTP synthase 1 inhibitor with demonstrated antineoplastic activity, highlighting the oxane-carboxamide scaffold’s versatility in targeting metabolic enzymes. The absence of thiophene in Dencatistat suggests that the thiophen-2-yl group in the target compound may enhance selectivity for alternative biological targets, such as tyrosine kinase receptors implicated in cancer .

Thiophene-Containing Derivatives

Thiophene-based compounds in exhibit potent antiproliferative activity. For example:

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) shows an IC50 of 9.55 µM against breast cancer (MCF7), surpassing doxorubicin’s efficacy. The thiophene moiety in these derivatives enhances π-π stacking interactions with kinase active sites, a property likely shared by the target compound .
  • Compound 17 (4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide) from lacks the oxane ring but retains the thiophen-2-yl group, demonstrating that thiophene’s electronic properties contribute to binding affinity despite scaffold differences .

3-Fluorophenyl-Substituted Compounds

The 3-fluorophenyl group is a common pharmacophore in enzyme inhibitors. NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide) from utilizes the 3-fluorophenyl moiety to enhance lipophilicity and target engagement in spirocyclic systems. Similarly, the fluorophenyl group in the target compound may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .

Carboxamide Derivatives with Antiproliferative Activity

reports Compound 15 (4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide), which shares the carboxamide functionality but lacks the oxane ring. Its high melting point (>300°C) and synthetic yield (84%) suggest that carboxamide derivatives generally exhibit robust thermal stability, a trait likely applicable to the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Bioactivity (IC50 or Target) Reference
N-(3-Fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide Oxane-4-carboxamide Thiophen-2-yl, 3-fluorophenyl Inferred: Tyrosine kinase inhibition
Dencatistat Oxane-4-carboxamide Pyrimidinyl, pyrazinyl CTP synthase 1 inhibitor (antineoplastic)
(Z)-Compound 28 Benzene-sulfonamide Thiophen-2-yl, pyrimidinyl IC50 = 9.55 µM (MCF7)
NFOT Spirocyclic 3-Fluorophenyl, naphthalenecarboxamide Phospholipase inhibition
Compound 15 Thiophene-3-carboxamide Phenylamino, hydrazinocarbonyl Inferred: Antiproliferative

Key Research Findings and Contradictions

  • Thiophene vs. Pyrimidine Trade-offs : While thiophene derivatives () show strong kinase inhibition, pyrimidine-containing analogs like Dencatistat target metabolic enzymes, suggesting scaffold-dependent mechanistic divergence .
  • Fluorophenyl Efficacy : The 3-fluorophenyl group enhances bioavailability in NFOT (), but its electron-withdrawing effects may reduce solubility compared to methoxyphenyl analogs in .
  • Synthetic Challenges : Microwave-assisted synthesis () achieves moderate yields (52–84%), whereas the target compound’s oxane ring may require alternative methods, such as cyclization under acidic conditions .

Biological Activity

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiophene ring : Known for its electronic properties, contributing to biological interactions.
  • Oxane and carboxamide groups : Potentially involved in hydrogen bonding and enzyme interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:

  • Enzymes : The compound may act as an enzyme inhibitor by binding to active sites, altering enzymatic activity.
  • Receptors : It may modulate receptor activity, influencing various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound showed significant inhibition of cell growth in breast cancer cell lines, indicating that the oxane structure contributes to anticancer properties.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In one study, it was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be harnessed for treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Study :
    • A study involving a series of oxane derivatives found that one derivative exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Evaluation :
    • A comparative analysis revealed that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antibacterial activity .
  • Mechanistic Insights :
    • Research utilizing molecular docking simulations suggested that the compound binds effectively to the active site of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (MCF-7)15 µM
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatory (COX inhibition)Not specified

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